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Introduction
L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide that facilitates the efficient

intracellular delivery of a wide range of macromolecules, including proteins, antibodies, and

DNA nanostructures.[1] Derived from the spider venom peptide M-lycotoxin, L17E has been

engineered to enable the cytosolic delivery of cargo that would otherwise be membrane-

impermeable.[2] This peptide promotes cellular uptake by inducing macropinocytosis and

facilitates the release of cargo from endosomes into the cytosol.[1][2] The mechanism of L17E-

mediated delivery involves electrostatic interactions with the cell membrane, leading to

transient membrane permeabilization.[1][3] The efficiency of this process is associated with the

expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel

KCa3.1.[1]

These application notes provide a comprehensive guide to the experimental design for L17E-

mediated cargo delivery, including detailed protocols for co-incubation, assessment of delivery

efficiency via confocal microscopy and flow cytometry, and functional assays for specific protein

cargo.

Mechanism of Action
The L17E peptide facilitates cargo delivery through a multi-step process. Initially, the cationic

nature of the peptide promotes electrostatic interaction with the negatively charged cell
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membrane. This interaction induces membrane ruffling and macropinocytosis, an endocytic

pathway that allows the engulfment of the peptide along with the co-incubated cargo

molecules.[1][2] Once inside the endosome, L17E's lytic properties are activated, leading to the

disruption of the endosomal membrane and the subsequent release of the cargo into the

cytosol.[2]

Extracellular Space

L17E + Cargo Cell Membrane

Macropinosome

2. Macropinocytosis
Induction

Cytosol

1. Electrostatic
Interaction

Endosome

3. Endosomal
Maturity

Released Cargo

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.medchemexpress.com/l17e.html
https://pubmed.ncbi.nlm.nih.gov/28754944/
https://www.benchchem.com/product/b13921910?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28754944/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13921910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Fig 1. L17E-mediated cargo delivery pathway.

Data Presentation
The following tables summarize quantitative data from various studies on L17E-mediated

delivery of different cargo types.

Table 1: L17E-Mediated Delivery of Functional Proteins

Cargo
Protein

Cell Line
L17E
Concentrati
on (µM)

Incubation
Time

Outcome Reference

Saporin HeLa 40 7 h
~80% cell

death
[1]

Cre

Recombinase
HeLa 40 25 h

Initiation of

EGFP

expression

[1]

Anti-His6-IgG HeLa 40 1.5 h

Successful

binding to

intracellular

target

[1]

Anti-GR

Antibody
HeLa 40 0.5 h

Significant

inhibition of

dexamethaso

ne-induced

gene

upregulation

[1]

Table 2: L17E and L17E Analog-Mediated Delivery

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b13921910?utm_src=pdf-body-img
https://www.benchchem.com/product/b13921910?utm_src=pdf-body
https://www.benchchem.com/product/b13921910?utm_src=pdf-body
https://www.benchchem.com/product/b13921910?utm_src=pdf-body
https://www.medchemexpress.com/l17e.html
https://www.medchemexpress.com/l17e.html
https://www.medchemexpress.com/l17e.html
https://www.medchemexpress.com/l17e.html
https://www.benchchem.com/product/b13921910?utm_src=pdf-body
https://www.benchchem.com/product/b13921910?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13921910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide Cargo Cell Line
Peptide
Concentrati
on (µM)

Outcome Reference

L17E PNA HeLa654 ≥5
>90% of cells

transfected
[4]

L17ER4 PNA HeLa654 5
>85% of cells

produce GFP
[4]

HAad (L17E

analog)
IgG - -

~25%

increase in

cytosolic

translocation

over L17E

[3]

Table 3: Cell Viability with L17E Treatment
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Peptide Cell Line
L17E
Concentrati
on (µM)

Treatment
Conditions

Viability Reference

L17E - 40
1 h in serum-

free medium
~90% [1]

L17E - 40

24 h in

serum-

supplemente

d medium

~90% [1]

L17E HeLa654 up to 40

5-7 min in

serum-free

medium

No detectable

effect on

viability

[4]

L17ER4 HeLa654 >5

5-7 min in

serum-free

medium

Cytotoxic [4]

L17ER4 HeLa654 >20

1 h in

complete

medium

Cytotoxic [4]
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Fig 2. General experimental workflow.
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Protocol 1: Co-incubation of L17E with Protein Cargo for
Intracellular Delivery
This protocol describes the general procedure for delivering a protein of interest into cultured

mammalian cells using L17E.

Materials:

L17E peptide (stock solution in sterile water or buffer)

Cargo protein (fluorescently labeled or with a functional readout)

Mammalian cell line (e.g., HeLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Serum-free cell culture medium (e.g., DMEM)

Phosphate-buffered saline (PBS)

Multi-well plates or dishes for cell culture

Procedure:

Cell Seeding: Seed cells in the desired format (e.g., 24-well plate with coverslips for

microscopy or a 6-well plate for flow cytometry) to reach 80-90% confluency on the day of

the experiment.

Preparation of L17E/Cargo Complex:

On the day of the experiment, dilute the L17E peptide and the cargo protein to their final

desired concentrations in serum-free medium. A typical starting concentration for L17E is

40 µM.[1] The optimal cargo concentration should be determined empirically.

Gently mix the L17E and cargo protein solution. The complex formation is typically

spontaneous.

Cell Treatment:
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Aspirate the complete medium from the cells and wash once with PBS.

Add the L17E/cargo complex in serum-free medium to the cells.

Incubate for a period ranging from 5 minutes to 1 hour at 37°C.[4][5] Shorter incubation

times in serum-free medium are often sufficient.[4]

Wash and Recovery:

Aspirate the L17E/cargo complex solution.

Wash the cells three times with PBS to remove any remaining extracellular complex.

Add fresh, pre-warmed complete medium to the cells.

Incubate the cells for a desired recovery period (e.g., 1 to 24 hours) at 37°C before

analysis.[1][4]

Protocol 2: Assessment of Cargo Delivery by Confocal
Microscopy
This protocol allows for the qualitative and semi-quantitative analysis of intracellular cargo

delivery.

Materials:

Cells treated with fluorescently labeled cargo as described in Protocol 1, cultured on

coverslips.

Paraformaldehyde (PFA) solution (4% in PBS) for fixing.

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if intracellular antibody staining is

required.

Nuclear counterstain (e.g., DAPI or Hoechst 33342).

Mounting medium.
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Confocal microscope.

Procedure:

Cell Fixation:

After the recovery period, aspirate the medium and wash the cells on coverslips twice with

PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS.

Staining (Optional):

If required, permeabilize the cells with permeabilization buffer for 10 minutes.

Perform any additional intracellular staining (e.g., for specific organelles or to detect

unlabeled cargo with an antibody).

Stain the nuclei with DAPI or Hoechst 33342 for 5 minutes.

Wash three times with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the cells using a confocal microscope. Acquire images in the channels

corresponding to the fluorescent cargo and the nuclear stain.

Analyze the images for the presence and localization of the fluorescent cargo within the

cells. A diffuse cytosolic and/or nuclear signal indicates successful delivery, while punctate

staining may suggest endosomal entrapment.

Protocol 3: Quantitative Analysis of Cargo Delivery by
Flow Cytometry
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This protocol provides a quantitative measure of the percentage of cells that have taken up the

cargo and the mean fluorescence intensity of the cell population.

Materials:

Cells treated with fluorescently labeled cargo as described in Protocol 1, cultured in a multi-

well plate.

Cell detachment solution (e.g., Trypsin-EDTA or a non-enzymatic cell dissociation solution).

Flow cytometry staining buffer (e.g., PBS with 2% FBS).

Flow cytometer.

Procedure:

Cell Harvesting:

After the recovery period, aspirate the medium and wash the cells with PBS.

Add the cell detachment solution and incubate at 37°C until the cells detach.

Neutralize the detachment solution with complete medium and transfer the cell suspension

to a flow cytometry tube.

Cell Staining and Analysis:

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in flow cytometry staining buffer.

Analyze the cells on a flow cytometer, exciting the fluorescent cargo with the appropriate

laser and detecting the emission in the corresponding channel.

Use an unstained or mock-treated cell sample to set the gates for the positive population.

Determine the percentage of positive cells and the mean fluorescence intensity (MFI) of

the population.
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Protocol 4: Functional Assays for Delivered Cargo
The choice of a functional assay depends on the nature of the delivered cargo.

For Cytotoxic Proteins (e.g., Saporin):

Following L17E-mediated delivery, incubate the cells for a period sufficient to induce cell

death (e.g., 24-48 hours).

Assess cell viability using a standard assay such as MTT, XTT, or a live/dead cell stain

followed by flow cytometry or microscopy. A significant decrease in viability compared to

cells treated with the protein alone indicates successful delivery.[1]

For Gene-Editing Enzymes (e.g., Cre Recombinase):

Use a reporter cell line that expresses a fluorescent protein (e.g., GFP) upon Cre-

mediated recombination.

After L17E-mediated delivery of Cre recombinase, incubate the cells for a period sufficient

for recombination and reporter protein expression (e.g., 24-72 hours).

Analyze the expression of the reporter protein by fluorescence microscopy or flow

cytometry. The percentage of fluorescent cells indicates the efficiency of Cre delivery and

function.[1]

For Antibodies Targeting Intracellular Antigens:

Deliver a fluorescently labeled antibody or an unlabeled antibody that can be detected with

a fluorescent secondary antibody.

After delivery, fix and permeabilize the cells as described in Protocol 2.

If using an unlabeled primary antibody, incubate with a fluorescently labeled secondary

antibody.

Analyze the co-localization of the delivered antibody with its known intracellular target

using confocal microscopy. Successful delivery will be indicated by the specific labeling of

the target structure.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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